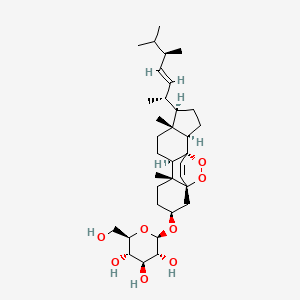

Ergosterol peroxide glucoside

説明

Ergosterol peroxide glucoside has been reported in Sarcodon scabrosus, Hydnellum scabrosum, and Hypholoma fasciculare with data available.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3/b8-7+/t20-,21+,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJZKFPVVUQBMB-AGBBTXFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)OO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ergosterol Peroxide Glucoside: A Technical Guide on Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) peroxide, a naturally occurring steroid derivative found in a variety of fungi, has garnered significant scientific interest due to its diverse biological activities, including potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of ergosterol peroxide and its glycosylated form, ergosterol peroxide glucoside. While research on ergosterol peroxide is extensive, this guide also collates the available, albeit more limited, information on its glucoside derivative, highlighting areas for future investigation. Detailed experimental protocols for isolation and characterization are provided, alongside a summary of quantitative data and visual representations of key signaling pathways.

Introduction

Natural products remain a vital source of novel therapeutic agents. Among these, fungal metabolites have emerged as a rich reservoir of structurally diverse and biologically active compounds. Ergosterol peroxide (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol), a C28-sterol, is a prominent secondary metabolite isolated from various fungi, lichens, and sponges.[1] Its unique endoperoxide bridge is crucial for its bioactivity.[2] The glycosylation of natural products can significantly alter their pharmacokinetic and pharmacodynamic properties, often enhancing solubility and bioavailability. This guide focuses on ergosterol peroxide and its glucoside, providing a technical resource for researchers in natural product chemistry and drug discovery.

Discovery and Isolation

Ergosterol Peroxide

Ergosterol peroxide has been isolated from a wide array of fungal species, including those from the genera Ganoderma, Hericium, Pleurotus, and Xylaria.[3][4][5] Its discovery dates back several decades, with its presence often noted during the phytochemical analysis of medicinal mushrooms.

This compound

The first documented isolation of an this compound was reported by Takaishi et al. in 1991 from the edible and medicinal mushroom Hericium erinaceus (Lion's Mane).[4] In their study, they identified a new glycoside, 3β-O-β-D-glucopyranosyl-5α,6β-dihydroxyergosta-7,22-diene, alongside other ergosterol derivatives.

Experimental Protocols

Isolation of Ergosterol Peroxide from Xylaria striata[3]

This protocol details an effective method for isolating ergosterol peroxide using High-Speed Countercurrent Chromatography (HSCCC).

3.1.1. Sample Preparation and Extraction:

-

Fresh fruiting bodies of Xylaria striata are washed with demineralized water to remove soil.

-

The cleaned material is shade-dried at 30 ± 2 °C for 24 hours, followed by oven-drying at 60 ± 2 °C for 12 hours.

-

The dried mushroom is powdered and passed through a 1mm mesh sieve.

-

The powder (380 g) is decocted three times with 80% ethanol (B145695) at 95 °C for 2 hours each.

-

The filtrates are combined and concentrated to dryness under reduced pressure at 50 °C.

-

The residue is suspended in pure water and successively fractionated with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction is concentrated.

3.1.2. Chromatographic Separation:

-

The concentrated ethyl acetate fraction (approx. 15 g) is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of petroleum ether-ethyl acetate (10:1, 7:1, 5:1, 3:1, and 1:1, v/v).

-

Fractions containing the target compounds are identified by TLC with p-anisaldehyde as a derivatizing agent.

-

The target fraction (approx. 3.2 g) is further purified by HSCCC.

-

Two-phase solvent system: n-hexane-ethyl acetate-ethanol-water (3:1:2:0.8, v/v)

-

Stationary phase: Upper phase

-

Mobile phase: Lower phase

-

Rotation speed: 850 rpm (forward)

-

Flow rate: 3 mL/min

-

-

Fractions are collected and analyzed by HPLC to confirm the purity of ergosterol peroxide.

Isolation of this compound from Hericium erinaceus[4]

This protocol is based on the pioneering work of Takaishi et al.

3.2.1. Extraction and Fractionation:

-

Dried and powdered fruiting bodies of Hericium erinaceus are extracted with methanol (B129727).

-

The methanol extract is concentrated and then partitioned between ethyl acetate and water.

-

The ethyl acetate soluble fraction is collected for further separation.

3.2.2. Column Chromatography:

-

The ethyl acetate extract is subjected to silica gel column chromatography.

-

The column is eluted with a solvent system of increasing polarity, typically starting with chloroform (B151607) and gradually adding methanol (e.g., CHCl₃-MeOH gradients).

-

Fractions are monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the glycosidic compounds are combined and further purified by repeated column chromatography or preparative HPLC to yield pure this compound.

3.2.3. Characterization: The structure of the isolated glucoside is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Quantitative Data

The following table summarizes the yield and purity of ergosterol peroxide from a representative isolation protocol.

| Compound | Source Organism | Isolation Method | Yield | Purity | Reference |

| Ergosterol Peroxide | Xylaria striata | HSCCC | 30 mg from 500 mg crude sample | 97% | [3] |

Note: Quantitative data for the isolation of this compound from Hericium erinaceus was not explicitly detailed in the available literature in a format suitable for this table.

Biological Activities and Signaling Pathways

Ergosterol Peroxide

Ergosterol peroxide exhibits a broad spectrum of biological activities.[1]

-

Anti-inflammatory Activity: It suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1α, and IL-1β in LPS-stimulated macrophages.[6][7] This effect is mediated through the inhibition of key inflammatory signaling pathways.

-

Anticancer Activity: Ergosterol peroxide demonstrates cytotoxicity against various cancer cell lines, including triple-negative breast cancer and colon adenocarcinoma cells.[8][9] It can induce apoptosis, cause cell cycle arrest, and inhibit tumor growth in murine cancer models.[8]

-

Antiviral and Antimicrobial Activities: It has been reported to possess antiviral and broad-range antimicrobial properties.[10]

Signaling Pathways Modulated by Ergosterol Peroxide

5.2.1. NF-κB Signaling Pathway: Ergosterol peroxide inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response. It prevents the phosphorylation and degradation of IκB-α, which in turn blocks the nuclear translocation and DNA binding of the NF-κB p65 subunit.[7]

Caption: Inhibition of the NF-κB signaling pathway by ergosterol peroxide.

5.2.2. MAPK Signaling Pathway: Ergosterol peroxide also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[6] These kinases are upstream regulators of various transcription factors involved in inflammation and cell proliferation.

Caption: Inhibition of MAPK signaling pathways by ergosterol peroxide.

This compound

Currently, there is a notable lack of published data on the specific biological activities of this compound. It is hypothesized that the glycosidic moiety may enhance the water solubility and potentially alter the bioavailability and metabolic fate of the parent compound. However, dedicated studies to compare the anti-inflammatory, anticancer, or other biological effects of ergosterol peroxide with its glucoside are yet to be reported in the scientific literature. This represents a significant knowledge gap and a promising area for future research.

Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a general workflow for the discovery and preliminary bioactivity screening of ergosterol peroxide and its glucoside from a fungal source.

Caption: General workflow for isolation and screening of ergosterol peroxide derivatives.

Conclusion and Future Perspectives

Ergosterol peroxide is a well-characterized fungal metabolite with significant potential for development as a therapeutic agent, particularly in the fields of inflammation and oncology. The established protocols for its isolation and the extensive knowledge of its mechanisms of action provide a solid foundation for further research.

In contrast, this compound remains a largely unexplored derivative. The pioneering work on its isolation from Hericium erinaceus has opened the door for more in-depth investigations. Future research should focus on:

-

Developing optimized and scalable methods for the isolation or synthesis of this compound.

-

Conducting comprehensive biological evaluations to determine if the glucosidic moiety confers any advantages in terms of potency, selectivity, or pharmacokinetic properties compared to the aglycone.

-

Investigating the specific signaling pathways modulated by the glucoside to understand its mechanism of action.

A deeper understanding of the structure-activity relationships of ergosterol peroxide and its glycosylated forms will be invaluable for the design and development of novel, nature-inspired therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth [mdpi.com]

- 3. Ergosterol peroxide suppresses influenza A virus-induced pro-inflammatory response and apoptosis by blocking RIG-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

Ergosterol Peroxide: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) peroxide, a naturally occurring steroid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth overview of the natural sources of ergosterol peroxide, with a focus on its prevalence in the fungal kingdom. Detailed experimental protocols for its extraction, isolation, and quantification are presented to aid researchers in their investigative efforts. Furthermore, this document elucidates the key signaling pathways modulated by ergosterol peroxide, offering insights into its mechanisms of action. The information is supplemented with quantitative data, structured for comparative analysis, and visual diagrams to facilitate a comprehensive understanding of this promising bioactive compound.

Natural Sources of Ergosterol Peroxide

Ergosterol peroxide is predominantly found in a wide array of fungal species, including terrestrial and marine fungi, lichens, and certain marine organisms like sponges. While the user's initial query mentioned "ergosterol peroxide glucoside," extensive literature searches indicate that ergosterol peroxide is the commonly isolated and studied compound. The presence of a glycosylated form appears to be rare or not widely reported. It is important to note that some studies suggest ergosterol peroxide may be an artifact formed by the photooxidation of ergosterol during the extraction and isolation process, a possibility that researchers should consider.

Fungal Sources

Fungi, particularly mushrooms, are the most prolific producers of ergosterol peroxide. The content of this compound can vary significantly between different species and even between the fruiting bodies and mycelia of the same species.

Table 1: Quantitative Content of Ergosterol Peroxide in Various Fungal Species

| Fungal Species | Part Analyzed | Ergosterol Peroxide Content (mg/100g dry weight) | Reference |

| Ganoderma colossum | Fruiting Body | 53 | [1][2] |

| Boletus edulis | Fruiting Body | 29.32 | [3] |

| Suillus bovinus | Fruiting Body | 17.27 | [3] |

| Hericium erinaceum | Mycelium | 15.98 | [3] |

| Morchella esculenta | Mycelium | 13.37 | [3] |

| Boletus badius | Fruiting Body | 12.60 | [3] |

| Laetiporus sulfureus | Mycelium | 10.07 | [3] |

| Fomitopsis dochmius | Fruiting Body | 0.237 (g/L of extract) | [4][5] |

Marine Sources

Marine environments also host organisms that produce ergosterol peroxide. Marine-derived fungi and sponges have been identified as sources of this compound.

-

Marine Fungi: Species such as Phoma sp. have been shown to produce ergosterol peroxide.[6]

-

Marine Sponges: While marine sponges are a rich source of various bioactive secondary metabolites, including peroxides, specific quantitative data for ergosterol peroxide is less common.[7]

Experimental Protocols

The isolation and purification of ergosterol peroxide from natural sources typically involve solvent extraction followed by chromatographic separation.

Extraction of Ergosterol Peroxide from Ganoderma lucidum

This protocol is adapted from methodologies described for the extraction of sterols from medicinal mushrooms.[8][9]

Materials:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

Ethanol (B145695) (95%)

-

Ethyl acetate (B1210297)

-

n-hexane

-

Silica (B1680970) gel (70-230 mesh and 230-400 mesh)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction: Macerate the dried and powdered Ganoderma lucidum (e.g., 4 kg) with ethanol (e.g., 40 L) at room temperature for an extended period (e.g., 7 days).

-

Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in distilled water and partition with ethyl acetate. Collect the ethyl acetate layer, which will contain the less polar compounds, including ergosterol peroxide.

-

Drying: Evaporate the ethyl acetate to dryness to yield the crude ethyl acetate extract.

-

Column Chromatography (Initial Separation):

-

Pack a chromatography column with silica gel (230-400 mesh).

-

Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 20:1 to 1:1), followed by a gradient of chloroform and methanol (e.g., 20:1 to 1:1).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Column Chromatography (Purification):

-

Combine fractions containing the compound of interest (identified by TLC comparison with a standard, if available).

-

Perform a second column chromatography on silica gel (70-230 mesh) with a more refined solvent gradient (e.g., chloroform:ethyl acetate, 10:1 to 5:1) to further purify the ergosterol peroxide.

-

-

Crystallization: Crystallize the purified ergosterol peroxide from a suitable solvent (e.g., methanol) to obtain pure crystals.

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of Ergosterol Peroxide using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of ergosterol peroxide.[4][10][11][12]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic elution with a mixture of methanol and acetonitrile (B52724) (e.g., 85:15, v/v).

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 282 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified ergosterol peroxide in the mobile phase at known concentrations.

-

Sample Preparation: Dissolve the extracted and purified sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area corresponding to ergosterol peroxide.

-

Quantification: Determine the concentration of ergosterol peroxide in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways Modulated by Ergosterol Peroxide

Ergosterol peroxide exerts its biological effects by modulating several key intracellular signaling pathways, primarily implicated in cancer and inflammation.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Ergosterol peroxide has been shown to inhibit the constitutive activation of STAT3 in various cancer cell lines.[1][13][14]

Caption: Ergosterol peroxide inhibits the STAT3 signaling pathway.

Modulation of NF-κB and MAPK Signaling Pathways in Inflammation

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) are central regulators of the inflammatory response. Ergosterol peroxide has demonstrated anti-inflammatory effects by suppressing the activation of these pathways.[15][16][17][18]

Caption: Ergosterol peroxide modulates NF-κB and MAPK pathways.

Downregulation of the β-catenin Pathway in Cancer

The β-catenin signaling pathway is frequently dysregulated in various cancers, leading to increased cell proliferation and survival. Ergosterol peroxide has been shown to downregulate this pathway, contributing to its anti-tumor effects.[1][14]

Caption: Ergosterol peroxide downregulates the β-catenin pathway.

Conclusion

Ergosterol peroxide is a multifaceted natural product with significant therapeutic potential. Its widespread occurrence in fungi makes it an accessible target for natural product discovery. The experimental protocols detailed in this guide provide a framework for the isolation and analysis of this compound, while the elucidation of its effects on key signaling pathways offers a foundation for understanding its mechanism of action and for the development of novel therapeutic strategies. Further research into the biosynthesis of ergosterol peroxide and its potential glycosylated derivatives is warranted to fully explore the chemical diversity and biological activity of this class of compounds.

References

- 1. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. phytojournal.com [phytojournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Ergosterol peroxide suppresses influenza A virus-induced pro-inflammatory response and apoptosis by blocking RIG-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ergosterol Peroxide from the Medicinal Mushroom Ganoderma lucidum Inhibits Differentiation and Lipid Accumulation of 3T3-L1 Adipocytes [mdpi.com]

- 9. Enrichment Method of Ergosterol Peroxide from Sporoderm-Broken Ganoderma Lucidum Spore Powder - Eureka | Patsnap [eureka.patsnap.com]

- 10. phytojournal.com [phytojournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of STAT3 signaling and induction of SHP1 mediate antiangiogenic and antitumor activities of ergosterol peroxide in U266 multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Pathways of Ergosterol Peroxide Biosynthesis in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) peroxide is a naturally occurring oxidized derivative of ergosterol, the primary sterol in fungal cell membranes. This compound has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for comprehending fungal physiology and stress responses. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to ergosterol peroxide in fungi, detailing both the well-established photo-oxidative mechanism and the putative enzymatic route. It includes a compilation of quantitative data, detailed experimental protocols for extraction and analysis, and visual diagrams of the involved pathways and workflows to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development.

Introduction to Ergosterol and Ergosterol Peroxide

Ergosterol is an essential component of fungal cell membranes, where it modulates membrane fluidity, permeability, and the function of membrane-bound enzymes, analogous to the role of cholesterol in mammalian cells.[1] The ergosterol biosynthesis pathway is a complex and energy-intensive process, involving over 20 enzymes, and is a key target for many clinically important antifungal drugs.[2][3]

Ergosterol peroxide (5α,8α-epidioxyergosta-6,22-dien-3β-ol) is an oxygenated derivative of ergosterol. Its formation represents a significant transformation of a crucial cellular component, and its presence in fungi has been linked to various physiological and stress-related phenomena.

Biosynthesis of Ergosterol: The Precursor Pathway

A foundational understanding of ergosterol biosynthesis is essential before examining the formation of its peroxide derivative. The pathway can be broadly divided into three stages:

-

Mevalonate Pathway: Synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) from acetyl-CoA.

-

Farnesyl Pyrophosphate (FPP) Synthesis: Condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP) and subsequently FPP.

-

Sterol Synthesis: The "late pathway" begins with the condensation of two FPP molecules to form squalene, which is then cyclized to lanosterol (B1674476). A series of enzymatic modifications, including demethylations, desaturations, and isomerizations, convert lanosterol to ergosterol.[2] A key enzyme in this latter part of the pathway is lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a member of the cytochrome P450 superfamily and the primary target of azole antifungal drugs.[4][5][6]

Figure 1: Simplified overview of the ergosterol biosynthesis pathway in fungi.

Pathways to Ergosterol Peroxide

The conversion of ergosterol to ergosterol peroxide in fungi is understood to occur via two primary mechanisms: a non-enzymatic photo-oxidation reaction and a less-defined enzymatic pathway.

Photo-oxidation Pathway

The most extensively documented route for ergosterol peroxide formation is the photo-oxidation of ergosterol, which proceeds via a [4+2] cycloaddition reaction with singlet oxygen (\¹O₂).[7] This reaction is not enzymatically mediated and requires three components:

-

Ergosterol: The substrate.

-

Light: As an energy source.

-

A Photosensitizer: A molecule that absorbs light energy and transfers it to molecular oxygen (³O₂) to generate singlet oxygen.

Endogenous fungal pigments, such as bikaverin (B1667059) in Gibberella fujikuroi, can act as photosensitizers, suggesting that this process can occur naturally within the fungal cell or its environment when exposed to light. This pathway can also be a significant source of artifactual ergosterol peroxide formation during sample extraction and analysis if not performed in darkness or under controlled lighting.

Figure 2: The photo-oxidation pathway for ergosterol peroxide formation.

Putative Enzymatic Pathway

Evidence suggests the existence of an enzymatic pathway for ergosterol peroxide synthesis, although the specific enzymes in fungi remain to be definitively identified. Studies have indicated that even under conditions that exclude light, fungi can produce ergosterol peroxide. This has led to the hypothesis that enzymes such as peroxidases or other oxidoreductases may be involved.

While no specific fungal "ergosterol peroxide synthase" has been isolated, some studies suggest that the conversion of ergosterol to its peroxide may be promoted under certain cellular conditions. For instance, in Aspergillus oryzae, the utilization of cholesterol was shown to promote the conversion of ergosterol to ergosterol peroxide.[8][9] This suggests a regulatory link between sterol metabolism and the formation of ergosterol peroxide. Oxysterol-binding proteins (Osh proteins in yeast) are known to be involved in the non-vesicular transport of sterols between organelles, which could play a role in delivering ergosterol to compartments where enzymatic oxidation might occur.[10][11][12]

It is plausible that reactive oxygen species (ROS) generated as byproducts of normal metabolic processes or in response to stress could be enzymatically harnessed to oxidize ergosterol. However, further research is required to isolate and characterize the specific enzymes responsible for this conversion in fungi.

Quantitative Data on Ergosterol and Ergosterol Peroxide Content in Fungi

The content of ergosterol and ergosterol peroxide can vary significantly between different fungal species and even between the fruiting bodies and mycelia of the same species. The following tables summarize quantitative data reported in the literature.

Table 1: Ergosterol and Ergosterol Peroxide Content in Various Medicinal Fungi

| Fungal Species | Part Analyzed | Ergosterol Content (% w/w) | Ergosterol Peroxide (EPO) Content (% w/w) |

|---|---|---|---|

| Grifola frondosa | Fruiting Body | 0.283 | - |

| Ganoderma colossum | Fruiting Body | - | 0.053 |

Data sourced from a study utilizing HPLC-DAD-APCI-MS/MS.[13] The absence of a value is denoted by "-".

Table 2: Ergosterol Peroxide Content in Various Edible Mushrooms

| Fungal Species | Part Analyzed | Ergosterol Peroxide Content (mg/100g dry weight) |

|---|---|---|

| Boletus edulis | Fruiting Body | 29.32 ± 1.43 |

| Suillus bovinus | Fruiting Body | 17.27 ± 0.84 |

| Hericium erinaceum | Mycelium | 15.98 ± 0.78 |

| Morchella esculenta | Mycelium | 13.37 ± 0.56 |

| Boletus badius | Fruiting Body | 12.60 ± 0.59 |

| Laetiporus sulfureus | Mycelium | 10.07 ± 0.75 |

Data from a study using a densitometric method.[14]

Table 3: Ergosterol and Ergosterol Peroxide Content in Aspergillus oryzae under Different Culture Conditions

| Culture Medium | Time (h) | Ergosterol Peroxide Content (% of mycelium dry weight) |

|---|---|---|

| Glucose Medium | 48 | 0.204 |

| Glucose Medium | 72 | 0.292 |

| Glucose Medium | 96 | 0.318 |

| Cholesterol Medium | 48 | 0.712 |

| Cholesterol Medium | 72 | 0.605 |

| Cholesterol Medium | 96 | 0.593 |

Data sourced from a study on the effect of cholesterol utilization on ergosterol peroxide synthesis.[8][9]

Table 4: Ergosterol and Ergosterol Peroxide Content in Various Fungi

| Fungal Species | Ergosterol Content (g/L) | Ergosterol Peroxide Content (g/L) |

|---|---|---|

| TDT1002 (Unspecified) | 0.03061 | - |

| Fomitopsis dochmius | - | 0.00237 |

| Phellinus igniarius | Very small quantity | Very small quantity |

| Ganoderma applanatum | - | Very small quantity |

Data from a study using HPLC.[15] Note the different units (g/L). The absence of a value is denoted by "-".

Experimental Protocols

Accurate quantification and identification of ergosterol and ergosterol peroxide are paramount. The following sections provide detailed methodologies for key experimental procedures.

Ergosterol and Ergosterol Peroxide Extraction from Fungal Mycelium

This protocol is a generalized procedure based on common solvent extraction methods.[16][17] Note: To prevent photo-oxidation, all steps should be performed in darkness or under red light, and solvents should be protected from light.

Materials:

-

Lyophilized fungal mycelium

-

Methanol (B129727) (HPLC grade)

-

Chloroform (HPLC grade)

-

Potassium hydroxide (B78521) (KOH)

-

Hexane (B92381) (HPLC grade)

-

Deionized water

-

Glass centrifuge tubes with Teflon-lined caps

-

Ultrasonic water bath

-

Water bath or heating block (80°C)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

0.2 µm syringe filters (PTFE or nylon)

-

Amber glass HPLC vials

Protocol (Alkaline Saponification Method):

-

Sample Preparation: Weigh approximately 100-300 mg of lyophilized and ground fungal mycelium into a glass centrifuge tube.

-

Saponification:

-

Prepare a 10% (w/v) solution of KOH in methanol.

-

Add 10 mL of the methanolic KOH solution to the sample.

-

Sonicate in an ultrasonic water bath for 15-30 minutes to ensure thorough mixing and initial cell disruption.

-

Incubate the mixture in an 80°C water bath for 60-90 minutes to saponify lipids and break down cell walls.

-

-

Extraction:

-

Allow the sample to cool to room temperature.

-

Add 1 mL of deionized water and 2-3 mL of hexane to the tube.

-

Vortex vigorously for 1-2 minutes to partition the non-saponifiable lipids (including ergosterol and its peroxide) into the upper hexane layer.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

-

Collection and Evaporation:

-

Carefully transfer the upper hexane layer to a clean glass tube.

-

Repeat the extraction step (step 3) on the remaining aqueous layer with another 2-3 mL of hexane and combine the hexane fractions.

-

Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Final Preparation:

-

Re-dissolve the dried lipid extract in a known volume (e.g., 1 mL) of HPLC-grade methanol or isopropanol.

-

Filter the solution through a 0.2 µm syringe filter into an amber glass HPLC vial.

-

The sample is now ready for HPLC analysis.

-

References

- 1. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochromes P450 in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 of fungi: primary target for azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aspergillus oryzae accelerates the conversion of ergosterol to ergosterol peroxide by efficiently utilizing cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Aspergillus oryzae accelerates the conversion of ergosterol to ergosterol peroxide by efficiently utilizing cholesterol [frontiersin.org]

- 10. Sterol Transport In Yeast and the Oxysterol Binding Protein Homologue (OSH) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxysterol-binding protein homologs mediate sterol transport from the endoplasmic reticulum to mitochondria in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. phytojournal.com [phytojournal.com]

- 16. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbiologyresearch.org [microbiologyresearch.org]

A Technical Deep Dive: Unraveling the Chemical Distinctions Between Ergosterol Peroxide and Its Glucoside Derivative

For Immediate Release

[City, State] – December 7, 2025 – In the ever-evolving landscape of natural product chemistry and drug discovery, a detailed understanding of molecular structure and its impact on biological activity is paramount. This technical guide provides an in-depth comparison of two closely related ergosterol (B1671047) derivatives: ergosterol peroxide and ergosterol peroxide glucoside. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core chemical differences, summarizes key experimental data, and visualizes relevant pathways to facilitate further research and application.

Core Chemical and Physical Differences

Ergosterol peroxide, a naturally occurring steroid, is characterized by a peroxide bridge across the B-ring of its steroidal nucleus. Its glucoside counterpart features a glucose molecule attached, significantly altering its physicochemical properties. This fundamental structural divergence, the addition of a hydrophilic sugar moiety, is the primary determinant of the differences in their solubility, polarity, and potential biological interactions.

Ergosterol peroxide (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) is a well-studied compound isolated from various fungi, lichens, and sponges.[1] Its chemical formula is C28H44O3, with a molar mass of approximately 428.65 g/mol .[1] In contrast, this compound, specifically ergosterol peroxide 3-O-β-D-glucopyranoside, has a molecular formula of C34H54O8 and a molecular weight of 590.79 g/mol .[2] The addition of the glucose unit dramatically increases its polarity and is expected to enhance its water solubility, a critical factor in drug development.[3]

A summary of their key chemical and physical properties is presented in Table 1.

| Property | Ergosterol Peroxide | This compound | Reference(s) |

| Molecular Formula | C28H44O3 | C34H54O8 | [1][2] |

| Molecular Weight | 428.65 g/mol | 590.79 g/mol | [1][2] |

| Melting Point | 179–182 °C | Not available | [4] |

| Solubility | Poor in water, soluble in organic solvents like n-hexane, dichloromethane, and methanol (B129727). | Expected to have higher water solubility due to the glucose moiety. Soluble in DMSO, Pyridine, Methanol, Ethanol. | [2][3] |

| Structure | Ergostane steroid with a 5α,8α-peroxide bridge. | Ergosterol peroxide with a β-D-glucopyranosyl group at the C-3 position. | [5][6] |

Structural Elucidation and Characterization: A Methodological Overview

The identification and characterization of these compounds rely on a suite of sophisticated analytical techniques. The following sections detail the common experimental protocols employed.

Isolation and Purification

Ergosterol Peroxide:

A common method for isolating ergosterol peroxide involves solvent extraction from fungal or other natural sources, followed by chromatographic separation.

-

Extraction: Dried and powdered fungal material is typically extracted with organic solvents such as n-hexane, dichloromethane, or methanol.[4] Supercritical fluid extraction, microwave-assisted extraction, and ultrasonic extraction are also employed for enhanced efficiency.[4]

-

Purification: The crude extract is then subjected to chromatographic techniques. Thin-layer chromatography (TLC) on silica (B1680970) gel plates with a solvent system like toluene/ethyl acetate (B1210297) (3:1, v/v) is used for initial separation and identification.[4] For larger quantities and higher purity, column chromatography on silica gel or high-performance liquid chromatography (HPLC) is utilized.[7]

This compound:

Detailed experimental protocols for the isolation of this compound are less common in the literature. However, based on the work of Takaishi et al. (1991) on glycosides of ergosterol derivatives from Hericium erinaceus, a general approach can be outlined.[6]

-

Extraction: Dried fruiting bodies of the source organism are extracted with a polar solvent such as methanol.

-

Fractionation: The crude methanol extract is then partitioned between water and a moderately polar organic solvent like ethyl acetate to separate compounds based on polarity.

-

Chromatography: The ethyl acetate fraction, which would contain the glycosides, is subjected to repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel to isolate the desired glucoside.

A generalized workflow for the isolation of these compounds is depicted in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Δ8(14)-Ergostenol Glycoside Derivatives Inhibit the Expression of Inflammatory Mediators and Matrix Metalloproteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Biology, cultivation, and medicinal functions of the mushroom Hericium erinaceum | Sokół | Acta Mycologica [pbsociety.org.pl]

Ergosterol Peroxide Glucoside: An Examination of Preliminary Anticancer Activity Through its Aglycone Progenitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Research into the direct anticancer activities of ergosterol (B1671047) peroxide glucoside is currently limited in publicly accessible scientific literature. However, extensive studies on its aglycone parent, ergosterol peroxide (EP), provide a strong foundation for understanding its potential as a therapeutic agent. This document synthesizes the available preclinical data on ergosterol peroxide, focusing on its cytotoxic effects, mechanisms of action, and the experimental protocols used for its evaluation. By examining EP, we can infer the potential bioactivity of its glycosylated form and identify critical areas for future research.

Introduction

Ergosterol peroxide (EP), a naturally occurring sterol found in numerous species of fungi and mushrooms, has garnered significant attention for its diverse pharmacological properties, including potent anticancer effects.[1][2] While its glycosylated counterpart, ergosterol peroxide glucoside, remains largely uncharacterized in preclinical cancer studies, the bioactivity of the core EP molecule is well-documented.[1][3] The addition of a glucoside moiety typically enhances the solubility and bioavailability of a compound, suggesting that this compound could represent a promising prodrug or derivative for therapeutic development. This guide provides a comprehensive overview of the preliminary anticancer activity of ergosterol peroxide as a surrogate for its glucoside derivative.

In Vitro Cytotoxicity of Ergosterol Peroxide

Ergosterol peroxide has demonstrated broad-spectrum cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized below, showcasing its efficacy across different cancer types.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MCF-7 | 21.46 | - | [1] |

| MDA-MB-231 | - | - | [3] | |

| SUM149 | - | - | [3] | |

| Hepatocellular Carcinoma | HepG2 | > 100 | 48 | [4] |

| SK-Hep1 | > 100 | 48 | [4] | |

| Hep 3B | 46.5 (19.4 µg/mL) | - | [5] | |

| Cervical Cancer | HeLa | > 100 | 48 | [1] |

| Colon Cancer | HT29 | - | 120 | [2] |

| CACO-2 | - | 120 | [2] | |

| LS180 | 39.1 (17.3 µg/mL) | - | [6] | |

| Renal Cell Carcinoma | 786-O | 15, 30, 60 (Dose-dependent effects noted) | 48 | [7] |

| Leukemia | HL60 | - | 24 | [2] |

| Prostate Cancer | LNCaP | - | 72 | - |

| DU-145 | - | 72 | - | |

| Ovarian Cancer | Various | (Dose-dependent effects noted) | - | [8] |

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions and assays.

Mechanism of Action

The anticancer activity of ergosterol peroxide is multifactorial, primarily involving the induction of apoptosis, modulation of key signaling pathways, and cell cycle arrest.

Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism of EP-induced cell death is the activation of the intrinsic, or mitochondrial, apoptosis pathway. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction.[1]

Key events in this pathway include:

-

Increased ROS Production: EP treatment elevates intracellular ROS levels.[1]

-

Mitochondrial Membrane Potential (ΔΨm) Collapse: The increase in ROS leads to a decrease in the mitochondrial membrane potential.[1]

-

Regulation of Bcl-2 Family Proteins: EP suppresses the expression of the anti-apoptotic protein Bcl-2 while activating the pro-apoptotic protein Bax.[1]

-

Cytochrome c Release: The change in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Released cytochrome c activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3, which are executioner caspases that dismantle the cell.[7]

Downregulation of β-Catenin and STAT3 Signaling

EP has been shown to inhibit critical oncogenic signaling pathways.

-

β-Catenin Pathway: In colorectal cancer models, EP inhibits the nuclear translocation of β-catenin.[9] This prevents the transcription of its target genes, such as c-Myc and Cyclin D1, which are essential for cell proliferation.[8][9]

-

STAT3 Pathway: In ovarian cancer cells, EP treatment leads to the dephosphorylation and inactivation of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in oncogenesis.[8] This is achieved by inhibiting Src kinase and activating the phosphatase SHP2.[8]

References

- 1. scielo.br [scielo.br]

- 2. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Ergosterol Peroxide Conjugates as Mitochondria Targeting Probes for Enhanced Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic activities of 9,11-dehydroergosterol peroxide and ergosterol peroxide from the fermentation mycelia of ganoderma lucidum cultivated in the medium containing leguminous plants on Hep 3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ergosterol peroxide from Chaga mushroom (Inonotus obliquus) exhibits anti-cancer activity by down-regulation of the β-catenin pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergosterol Peroxide Derivatives: A Technical Guide to Their Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) peroxide (EP), a naturally occurring sterol found in numerous fungi and lichens, and its synthetic derivatives are emerging as a promising class of compounds with potent anti-inflammatory activities. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative efficacy, and experimental evaluation of these compounds. The primary anti-inflammatory effects of ergosterol peroxide and its derivatives are mediated through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). This document consolidates in vitro and in vivo data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field of inflammation and drug discovery.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Ergosterol peroxide, a C28-sterol, has garnered significant attention for its diverse biological activities, including anti-tumor, proapoptotic, and anti-inflammatory properties[1]. This guide focuses on the anti-inflammatory potential of ergosterol peroxide and its derivatives, providing a technical overview for scientific professionals.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of ergosterol peroxide are primarily attributed to its ability to modulate key signaling cascades that regulate the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Ergosterol peroxide has been shown to suppress the activation of the NF-κB pathway. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription[2].

Ergosterol peroxide intervenes in this process by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit[3]. This ultimately leads to a reduction in the production of NF-κB-mediated pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[3].

Attenuation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals. The activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.

Ergosterol peroxide has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK in a dose-dependent manner in LPS-stimulated macrophages[4][5]. By inhibiting the activation of these MAPK pathways, ergosterol peroxide further dampens the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of ergosterol peroxide and its derivatives has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Anti-inflammatory Activity of Ergosterol Peroxide

| Cell Line | Stimulant | Parameter Measured | Concentration of EP | Inhibition | Reference |

| RAW264.7 Macrophages | LPS (1 ng/ml) | TNF-α secretion | 30 µM | ~50% | [6] |

| RAW264.7 Macrophages | LPS (1 ng/ml) | TNF-α secretion | 60 µM | ~80% | [6] |

| RAW264.7 Macrophages | LPS (2 ng/ml) | NF-κB p65 DNA binding | 30 µM | Significant reduction | [6] |

| RAW264.7 Macrophages | LPS (2 ng/ml) | NF-κB p65 DNA binding | 60 µM | Stronger reduction | [6] |

| RAW264.7 Macrophages | LPS | p38 Phosphorylation | 30-60 µM | Dose-dependent decrease | [4][5] |

| RAW264.7 Macrophages | LPS | JNK Phosphorylation | 30-60 µM | Dose-dependent decrease | [4][5] |

| RAW264.7 Macrophages | LPS | ERK Phosphorylation | 30-60 µM | Dose-dependent decrease | [4][5] |

Table 2: In Vivo Anti-inflammatory Activity of Ergosterol Peroxide

| Animal Model | Inflammatory Agent | Compound/Fraction | Dose | Edema Inhibition (%) | Reference |

| Mouse | Croton Oil | Crude Extract | - | 50.5 | In Vivo Anti-inflammatory Activity of the Crude Extract, Fractions, and Ergosterol Peroxide from Sclerotinia Sclerotiorum - ResearchGate |

| Mouse | Croton Oil | Hexane Fraction | - | 70.6 | In Vivo Anti-inflammatory Activity of the Crude Extract, Fractions, and Ergosterol Peroxide from Sclerotinia Sclerotiorum - ResearchGate |

| Mouse | Croton Oil | Ergosterol Peroxide | - | Significant | In Vivo Anti-inflammatory Activity of the Crude Extract, Fractions, and Ergosterol Peroxide from Sclerotinia Sclerotiorum - ResearchGate |

Table 3: Cytotoxicity of Ergosterol Peroxide and Derivatives in Cancer Cell Lines (as a proxy for activity)

| Compound | Cell Line | IC50 (µM) | Reference |

| Ergosterol Peroxide | T47D (Breast Cancer) | 5.8 | [7] |

| Ergosterol Peroxide | A549 (Lung Cancer) | 14.32 µg/mL | [8] |

| Ergosterol Peroxide | B16 (Melanoma) | 77.9 | [8] |

| Derivative 3g | MDA-MB-231 (Breast Cancer) | 3.20 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to evaluate the anti-inflammatory properties of ergosterol peroxide.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere[10].

-

Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/ml and incubated for 24 hours. Subsequently, they are treated with various concentrations of ergosterol peroxide (e.g., 0, 15, 30, 60 µM) and stimulated with lipopolysaccharide (LPS) (e.g., 1 ng/ml) for a specified duration (e.g., 6 hours)[6].

-

Measurement of TNF-α: The concentration of TNF-α in the cell culture supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.

-

NF-κB DNA Binding Activity Assay: Nuclear extracts from treated cells are prepared using a nuclear extraction kit. The DNA-binding activity of NF-κB p65 in the nuclear extracts is quantified using a TransAM NF-κB Chemi kit[6].

-

Western Blot for MAPK Phosphorylation: Cells are treated with ergosterol peroxide and LPS for the desired times. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against total and phosphorylated forms of p38, JNK, and ERK, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence reagent[2][11][12].

In Vivo Croton Oil-Induced Ear Edema Model

-

Animals: Male Swiss Webster mice are typically used for this model[13].

-

Induction of Edema: A solution of croton oil in a vehicle like acetone (B3395972) (e.g., 2.5% or 5% wt/vol) is topically applied to the inner surface of the right ear of the mice. The left ear serves as a control and receives only the vehicle[13][14].

-

Treatment: Ergosterol peroxide or its derivatives, dissolved in a suitable vehicle, are applied topically to the right ear shortly before or after the application of croton oil. A positive control group treated with a known anti-inflammatory drug like indomethacin (B1671933) or dexamethasone (B1670325) is also included[14].

-

Measurement of Edema: After a specific period (e.g., 4-6 hours), the mice are euthanized, and ear punch biopsies of a standard size (e.g., 8 mm) are taken from both ears. The weight of the ear punches is measured, and the degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of edema inhibition by the test compound is calculated relative to the control group[13].

-

Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration, ear tissue homogenates are prepared. MPO activity in the homogenates is measured using a colorimetric assay, where MPO catalyzes a reaction that produces a colored product, which is quantified spectrophotometrically[15].

Ergosterol Peroxide Derivatives and Future Directions

While ergosterol peroxide itself shows significant anti-inflammatory potential, its poor aqueous solubility can limit its bioavailability and therapeutic application[4]. To address this, researchers have focused on synthesizing derivatives of ergosterol peroxide with improved physicochemical properties and enhanced biological activity. Strategies have included the introduction of hydrophilic functional groups to increase water solubility and the creation of hybrid molecules to target specific cellular components[16].

For instance, a focused library of EP derivatives was generated by introducing heteroatoms to improve aqueous solubility, with sulfated derivatives showing promise[4]. Another study synthesized novel EP derivatives that were identified as inhibitors of glutaminase (B10826351) 1 (GLS1) and exhibited potent antiproliferative activity against triple-negative breast cancer cells[9]. While much of the derivative research has focused on anti-cancer applications, the improved solubility and potentially altered biological activities of these new compounds warrant further investigation into their anti-inflammatory effects.

Future research should focus on:

-

Systematic evaluation of the anti-inflammatory properties of a wider range of ergosterol peroxide derivatives.

-

Elucidation of the structure-activity relationships to guide the design of more potent and selective anti-inflammatory agents.

-

Investigation of the effects of these compounds on other inflammatory pathways, such as the NLRP3 inflammasome.

-

Preclinical and clinical studies to assess the therapeutic potential of the most promising candidates for the treatment of inflammatory diseases.

Conclusion

Ergosterol peroxide and its derivatives represent a valuable class of natural and semi-synthetic compounds with significant anti-inflammatory properties. Their ability to inhibit the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for their observed effects. The data and protocols presented in this technical guide offer a comprehensive resource for scientists and researchers working to further explore and harness the therapeutic potential of these compounds in the fight against inflammatory diseases. The continued development of novel derivatives with improved pharmacological profiles holds great promise for the future of inflammation therapy.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. korambiotech.com [korambiotech.com]

- 4. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery and Optimization of Ergosterol Peroxide Derivatives as Novel Glutaminase 1 Inhibitors for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indirect detection of superoxide in RAW 264.7 macrophage cells using microchip electrophoresis coupled to laser-induced fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exposure to Hydrogen Peroxide Induces Oxidation and Activation of AMP-activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. pubs.acs.org [pubs.acs.org]

The Unseen Potential: A Technical Guide to the Biological Activities of Sterol Glucosides from Mushrooms

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of mushroom-derived sterol glucosides, offering a comprehensive overview of their biological activities and potential therapeutic applications. While research on the glycosylated forms of mushroom sterols is still emerging, this document synthesizes the available data on their aglycone counterparts, primarily ergosterol (B1671047) and its derivatives, to provide a foundational understanding for future research and development.

Introduction to Mushroom Sterol Glucosides

Mushrooms are a rich source of a vast array of bioactive compounds, including polysaccharides, terpenoids, and sterols.[1][2][3] Fungal cell membranes are primarily composed of ergosterol, which is analogous to cholesterol in mammalian cells.[4] Sterol glucosides are formed when a sugar molecule, typically glucose, is attached to the sterol backbone.[5] In fungi, the most common sterol glucoside is ergosterol 3β-D-glucoside. The addition of a glucose moiety alters the physicochemical properties of the sterol, potentially influencing its bioavailability and biological activity.[5] This guide will explore the anticancer, anti-inflammatory, immunomodulatory, antiviral, and antidiabetic properties attributed to these fascinating molecules.

Biological Activities and Quantitative Data

While specific quantitative data for purified sterol glucosides from mushrooms is limited in publicly available literature, extensive research on mushroom extracts and the primary fungal sterol, ergosterol, provides significant insights into their potential efficacy. The following tables summarize key findings.

Table 1: Anticancer and Cytotoxic Activities of Mushroom-Derived Compounds

| Compound/Extract | Mushroom Source | Cancer Cell Line | Assay | IC50 Value | Reference |

| Methanol (B129727) Extract | Ganoderma lucidum | MCF-7 (Breast Cancer) | MTT | 62.37 µg/mL | [6] |

| Ergosterol Peroxide | Ganoderma lucidum | Inflammatory Breast Cancer Cells | Not Specified | Not Specified | [7] |

| Ethanol (B145695) Extracts | Lentinus isolates | HCT-116 (Colon Cancer) | MTS | 242.75 - 444.79 µg ml−1 | [8] |

| Ergosterol | Not Specified | HTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver) | Crystal Violet | 10 - 50 µM | [9] |

Table 2: Anti-inflammatory and Immunomodulatory Activities

| Compound/Extract | Mushroom Source | Cell Line/Model | Activity | Key Findings | Reference |

| Ergosterol Peroxide | Grifola frondosa | THP-1 (Human Monocytic) | Immunomodulatory | Inhibited NF-κB activation and pro-inflammatory cytokine production. | [4] |

| Ergosterol | Antrodia camphorata | BV2 and HMC3 (Microglia) | Anti-inflammatory | Suppressed NF-κB signaling pathway. | [10] |

| Triterpenoids and Steroids | Ganoderma lucidum | Rat Neutrophils, N9 Microglia | Anti-inflammatory | Inhibited β-glucuronidase release and NO production. | [11] |

| Ergosterol | Not specified | Cigarette-smoke-induced COPD in mice | Anti-inflammatory | Interfered with JAK3/STAT3 gene expression. | [4] |

Table 3: Antiviral Activities of Mushroom-Derived Compounds

| Compound/Extract | Mushroom Source | Virus | EC50/IC50 Value | Reference |

| Aqueous Extract | Fomes fomentarius | Herpes Simplex Virus 1 (HSV-1) | EC50: 11.22 mg/mL | [12] |

| Aqueous Extract | Phellinus igniarius | Herpes Simplex Virus 1 (HSV-1) | EC50: 9.71 mg/mL | [12] |

| Ergosterol Peroxide | Not specified | Porcine deltacoronavirus (PDCoV) | Not Specified | [13] |

| Polysaccharide, lectin, lentin, and laccase | P. abalonus, P. citrinopileatus, L. edodes, T. giganteum | HIV-1 | IC50: 0.1–2.2 μM | [12] |

Table 4: Antidiabetic Activities of Mushroom-Derived Compounds

| Compound/Extract | Mushroom Source | Model | Activity | Key Findings | Reference |

| Ergosterol | Pleurotus ostreatus | KK-Ay Mice (Type 2 Diabetes) | Antidiabetic | Reduced fasting blood glucose and improved insulin (B600854) resistance. | [1][2] |

| Ergosterol | Pleurotus ostreatus | L6 cells | Glucose Uptake | Enhanced glucose uptake and GLUT4 translocation. | [1][3] |

| Ganoderma lucidum extract | Ganoderma lucidum | STZ-induced diabetic rats | Antidiabetic | Reduced blood glucose levels. | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of sterol glucosides. These protocols are based on established methods and can be adapted for purified compounds.

Isolation and Purification of Sterol Glucosides from Ganoderma lucidum

This protocol outlines a general procedure for the extraction and purification of sterol glucosides.

-

Extraction:

-

Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to sequential extraction with solvents of increasing polarity, starting with n-hexane to remove non-polar lipids, followed by ethyl acetate, and finally methanol to extract sterols and their glycosides.[15]

-

The methanolic extract is concentrated under reduced pressure.

-

-

Fractionation:

-

The crude methanol extract is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of chloroform (B151607) and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a reference standard for sterol glucosides if available.

-

-

Purification:

-

Fractions containing the desired compounds are pooled and further purified using high-performance liquid chromatography (HPLC) with a reversed-phase C18 column.[16][17]

-

An isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water is used to separate the individual sterol glucosides.

-

The purity of the isolated compounds is confirmed by HPLC and their structure is elucidated using spectroscopic techniques like NMR and mass spectrometry.[1]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[18][19]

-

Cell Culture:

-

Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

-

Treatment:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The purified sterol glucoside is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.

-

The cells are treated with the compound for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

-

-

MTT Addition:

-

After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

-

-

Formazan (B1609692) Solubilization:

-

The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[20]

-

Cell Culture:

-

Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM medium.

-

-

Treatment:

-

Cells are seeded in 96-well plates.

-

The cells are pre-treated with various concentrations of the purified sterol glucoside for 1-2 hours.

-

LPS (1 µg/mL) is then added to stimulate the cells, and they are incubated for 24 hours.

-

-

Nitrite (B80452) Measurement (Griess Assay):

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature.

-

-

Absorbance Measurement:

-

The absorbance is measured at 540 nm.

-

-

Data Analysis:

-

The concentration of nitrite is determined from a standard curve of sodium nitrite. The percentage of inhibition of NO production is calculated.

-

In Vivo Antidiabetic Assay in a Type 2 Diabetes Mouse Model

This protocol describes the evaluation of the antidiabetic potential of a purified sterol glucoside in a genetically diabetic mouse model.[1][2]

-

Animal Model:

-

KK-Ay mice, which spontaneously develop type 2 diabetes, are used.

-

-

Treatment:

-

Mice are randomly divided into groups: a control group, a diabetic control group, and treatment groups receiving different doses of the purified sterol glucoside orally for a specified period (e.g., 4 weeks).

-

-

Monitoring:

-

Body weight and fasting blood glucose levels are monitored regularly.

-

At the end of the treatment period, an oral glucose tolerance test (OGTT) is performed.

-

-

Biochemical Analysis:

-

Blood samples are collected to measure serum insulin, triglycerides, and total cholesterol levels.

-

-

Tissue Analysis:

-

Tissues such as the liver, pancreas, and muscle are collected for histological examination and western blot analysis to assess the expression and phosphorylation of proteins involved in insulin signaling pathways (e.g., Akt, PKC).

-

Signaling Pathways and Mechanisms of Action

The biological activities of mushroom sterols and their derivatives are mediated through the modulation of various intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[21][22] Ergosterol and its derivatives have been shown to inhibit the activation of NF-κB.[10][13][20] This inhibition can occur through the suppression of IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[20]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is central to cell growth, survival, and metabolism, particularly in insulin signaling.[23][24][25] Ergosterol has been demonstrated to enhance glucose uptake in cells by promoting the translocation of the glucose transporter GLUT4 to the cell membrane.[1][3] This effect is mediated through the activation (phosphorylation) of Akt and Protein Kinase C (PKC), suggesting that sterol glucosides may have a similar mechanism in improving insulin sensitivity and glucose homeostasis.[1]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and immune responses.[26][27][28][29] Dysregulation of this pathway is implicated in inflammatory diseases and cancer. Ergosterol has been shown to interfere with the expression of JAK3 and STAT3, suggesting a potential mechanism for the immunomodulatory and anti-inflammatory effects of mushroom sterols.[4]

Experimental Workflow Example

The following diagram illustrates a typical workflow for the investigation of the anticancer properties of a purified mushroom sterol glucoside.

Future Perspectives and Conclusion

The study of sterol glucosides from mushrooms is a promising area of research with the potential to yield novel therapeutic agents. While the current body of literature provides a strong indication of their biological activities, further research is needed to isolate and characterize a wider range of these compounds from various mushroom species. Future studies should focus on obtaining quantitative data (IC50 and EC50 values) for purified sterol glucosides to establish their potency. Elucidating the precise mechanisms of action and the specific signaling pathways modulated by these glycosylated forms will be crucial for their development as targeted therapies. The information presented in this guide serves as a solid foundation for researchers and drug development professionals to build upon in their quest to unlock the full therapeutic potential of mushroom-derived sterol glucosides.

References

- 1. Antidiabetic Activity of Ergosterol from Pleurotus Ostreatus in KK-Ay Mice with Spontaneous Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Antioxidant Properties of Mushroom Polysaccharides can Potentially Mitigate Oxidative Stress, Beta-Cell Dysfunction and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. Medicinal Components in Edible Mushrooms on Diabetes Mellitus Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Biologically Active Ganoderma lucidum Compounds and Synthesis of Improved Derivatives That Confer Anti-cancer Activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antiviral Bioactive Compounds of Mushrooms and Their Antiviral Mechanisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. italianmycology.unibo.it [italianmycology.unibo.it]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances [frontiersin.org]

- 22. bosterbio.com [bosterbio.com]

- 23. mdpi.com [mdpi.com]

- 24. Coriolus versicolor aqueous extract ameliorates insulin resistance with PI3K/Akt and p38 MAPK signaling pathways involved in diabetic skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inhibition of the PI3K-Akt/PKB survival pathway enhanced an ethanol extract of Rhus verniciflua Stokes-induced apoptosis via a mitochondrial pathway in AGS gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]